molecular formula C15H20FN3O B359447 (4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone CAS No. 941904-51-4

(4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B359447
CAS No.: 941904-51-4
M. Wt: 277.34g/mol
InChI Key: BUVSRPFJPIUESL-UHFFFAOYSA-N
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Description

(4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone is a chemical compound that features a piperazine ring substituted with a fluorophenyl group and a pyrrolidine ring

Preparation Methods

The synthesis of (4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-fluorophenylpiperazine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

(4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins that play a role in biological processes. The compound’s effects are mediated through these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

(4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone can be compared with other similar compounds, such as:

    This compound derivatives: These compounds have similar structures but may differ in their substituents, leading to variations in their properties and activities.

    Other piperazine derivatives: Compounds like this compound share the piperazine core but have different substituents, affecting their chemical and biological properties

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O/c16-13-3-5-14(6-4-13)17-9-11-19(12-10-17)15(20)18-7-1-2-8-18/h3-6H,1-2,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVSRPFJPIUESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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